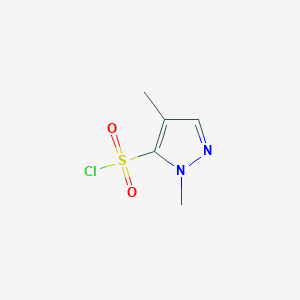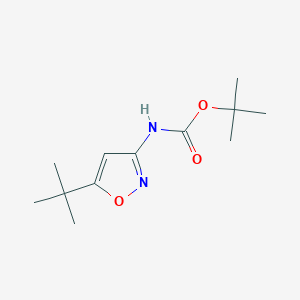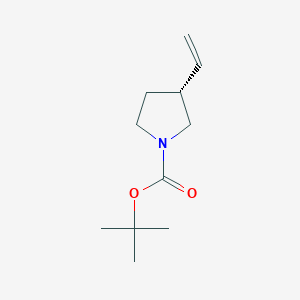
3-(2-Aminoethyl)anilin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)aniline dihydrochloride, also known as 3-(2-Amino-ethyl)-phenylamine dihydrochloride, is a chemical compound with the molecular formula C8H14Cl2N2 . It is commonly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)aniline dihydrochloride consists of 8 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 209.11 g/mol.Physical and Chemical Properties Analysis
3-(2-Aminoethyl)aniline dihydrochloride is a solid substance .Wissenschaftliche Forschungsanwendungen
Proteomforschung
3-(2-Aminoethyl)anilin-Dihydrochlorid: wird in der Proteomik eingesetzt, einem großen Forschungsgebiet, das sich mit der Untersuchung von Proteinen befasst. Die Verbindung kann als Reagenz bei der Synthese von Peptiden oder bei der Modifikation von Proteinen verwendet werden, um deren Struktur, Funktion und Wechselwirkungen zu untersuchen .
Synthese von optischen Aufhellern
Diese Verbindung spielt eine Rolle bei der Synthese von optischen Aufhellern. Diese Mittel werden häufig in der Textilindustrie eingesetzt, um das Aussehen von Stoffen zu verbessern, indem UV-Lichtwellenlängen in sichtbares Licht umgewandelt werden, was einen helleren Look ergibt.
Produktion von Fluoreszenzfarbstoffen
Im Bereich der Farbstoffproduktion ist This compound ein Vorläufer für Fluoreszenzfarbstoffe. Diese Farbstoffe finden Anwendungen in verschiedenen Industrien, darunter die biologische Forschung, wo sie als Marker für bildgebende Verfahren und diagnostische Zwecke verwendet werden.
Pigmentproduktion
Die Verbindung ist auch an der Herstellung von Pigmenten beteiligt. Sie dient als Zwischenprodukt bei der Herstellung komplexer organischer Pigmente, die in Druckfarben, Kunststoffen und Beschichtungen verwendet werden.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Aminoethyl)aniline dihydrochloride involves the reaction of 3-nitroaniline with ethylene diamine followed by reduction of the nitro group to an amino group and subsequent protonation with hydrochloric acid.", "Starting Materials": [ "3-nitroaniline", "ethylene diamine", "hydrochloric acid", "sodium dithionite", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-nitroaniline (1.0 g) in ethylene diamine (10 mL) and heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium dithionite (1.0 g) to reduce the nitro group to an amino group.", "Step 3: Add sodium hydroxide solution (10%) to adjust the pH to 9-10.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid (10%) and filter the solution to remove any insoluble impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product as a white solid (yield: 80-85%)." ] } | |
CAS-Nummer |
879666-37-2 |
Molekularformel |
C8H13ClN2 |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
3-(2-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4-5,9-10H2;1H |
InChI-Schlüssel |
HBBWQVPXGBHVPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CCN.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CCN.Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)






![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)





